molecular formula C18H19Cl3N2O2S B4652037 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine

Cat. No.: B4652037
M. Wt: 433.8 g/mol
InChI Key: QVZIWGADCJXYJW-UHFFFAOYSA-N
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Description

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a sulfonyl group and multiple chlorine atoms, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the sulfonyl chloride derivative from 4-chloro-2,5-dimethylphenyl. This intermediate is then reacted with 3,4-dichlorophenylpiperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(4-chlorophenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine
  • 1-[(4-methylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine

Comparison: Compared to similar compounds, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine is unique due to the presence of both chlorine and methyl groups on the phenyl ring. This structural difference can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl3N2O2S/c1-12-10-18(13(2)9-16(12)20)26(24,25)23-7-5-22(6-8-23)14-3-4-15(19)17(21)11-14/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZIWGADCJXYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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